N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide

Description

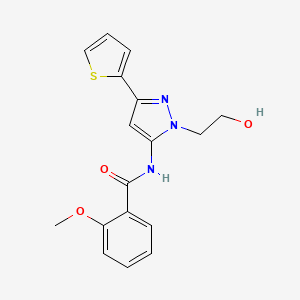

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide is a pyrazole-based benzamide derivative featuring a 2-hydroxyethyl group on the pyrazole nitrogen and a thiophen-2-yl substituent at the 3-position of the pyrazole ring. The 2-methoxybenzamide moiety is linked to the 5-position of the pyrazole core.

For example, compounds like 5h (N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2-methoxybenzamide) are synthesized by reacting activated benzoyl chlorides with aminopyrazoles under basic conditions . The hydroxyethyl group in the target compound may be introduced via alkylation of the pyrazole nitrogen using 2-bromoethanol or similar reagents.

Properties

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-23-14-6-3-2-5-12(14)17(22)18-16-11-13(15-7-4-10-24-15)19-20(16)8-9-21/h2-7,10-11,21H,8-9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXCHUHVHCORDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=NN2CCO)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1,3-diketone with hydrazine hydrate under reflux conditions yields the pyrazole core.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyrazole derivative.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via an alkylation reaction, where the pyrazole derivative is treated with ethylene oxide in the presence of a base.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the pyrazole-thiophene intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of an aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group on the benzamide moiety can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyrazole and thiophene rings suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of functional groups may confer activity against certain diseases, and it could serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring could act as a pharmacophore, binding to active sites, while the thiophene ring might enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related pyrazole-benzamide and pyrazole-carboxamide derivatives (Table 1).

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Observations :

Substituent Impact on Bioactivity: The tert-butyl and 4-chlorophenyl groups in 5h (vs. thiophen-2-yl and hydroxyethyl in the target compound) enhance lipophilicity, which correlates with its reported antimicrobial activity .

Amide Group Modifications :

- Replacing 2-methoxybenzamide with 2,5-dimethylfuran-3-carboxamide () alters electronic properties and binding affinity due to furan's electron-rich nature.

- The benzothiazole carboxamide in introduces a rigid aromatic system, likely enhancing interactions with hydrophobic enzyme pockets .

Thiophene vs. Other Heterocycles :

- Thiophene derivatives (e.g., target compound, –16) exhibit improved metabolic stability compared to phenyl analogs due to sulfur’s resistance to oxidative degradation.

Biological Activity

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C14H13N3O3S

- Molecular Weight : 319.4 g/mol

- CAS Number : 1219903-89-5

Structural Representation

The chemical structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 15.6 | Induces apoptosis |

| Similar Pyrazole Derivative | MCF7 (Breast Cancer) | 12.3 | Cell cycle arrest |

Analgesic Effects

Analgesic properties have also been reported for pyrazole-containing compounds. In animal models, significant analgesic effects were observed using standard tests such as the hot plate test and acetic acid-induced writhing test.

Table: Analgesic Activity Results

| Compound | Test Method | Latency Time (s) | Effectiveness |

|---|---|---|---|

| This compound | Hot Plate Test | Increased by 40% | Significant |

| Similar Pyrazole Derivative | Writhing Test | Reduced writhing by 50% | Highly Effective |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole ring or the benzamide moiety can enhance or diminish activity.

Key Findings in SAR Studies

- Hydroxyethyl Group : Enhances solubility and bioavailability.

- Thiophene Ring : Contributes to increased interaction with target proteins.

- Methoxy Substitution : Modulates receptor binding affinity.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.

- Induction of Reactive Oxygen Species (ROS) : Leads to oxidative stress in cancer cells, promoting apoptosis.

- Modulation of Gene Expression : Alters the expression of genes related to cell survival and proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide, and what are typical yield ranges?

- The compound is synthesized via multi-step procedures involving condensation reactions. For example, analogous pyrazole derivatives are prepared by reacting intermediates with appropriate reagents in acetonitrile (CH₃CN) using trifluoroacetic acid (TFA) as a catalyst, followed by purification via silica gel flash chromatography. Typical yields range from 60% to 64%, depending on substituents and reaction optimization .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify substituent positions and purity.

- X-ray Crystallography: Programs like SHELXL (part of the SHELX suite) refine crystal structures, resolving bond lengths and angles. SHELXTL is widely used for small-molecule refinement, particularly for high-resolution data .

- Polarimetry: Optical rotation ([α]²⁰D) measurements help confirm stereochemistry in chiral intermediates .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

- Cytotoxicity Assays: Use HEK cells or similar lines to assess inhibitory concentrations (IC₅₀) via plaque reduction assays. For example, related compounds show cytotoxicity at concentrations as low as 35.5 µM .

- Antimicrobial Screening: Disk diffusion or microdilution methods can test activity against bacterial/fungal strains, with pH-dependent effects noted in some thiadiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?

- Catalyst Screening: Test alternative acids (e.g., HCl, p-TsOH) or bases to improve reaction efficiency.

- Solvent Optimization: Polar aprotic solvents like DMF or DMSO may enhance solubility of intermediates.

- Chromatographic Techniques: Gradient elution in flash chromatography (e.g., CH₂Cl₂/CH₃OH/NH₃) resolves regioisomers, as demonstrated in analogous pyrazole syntheses .

Q. What strategies resolve structural ambiguities, such as regioisomerism or tautomeric forms?

- Regioisomer Separation: Use preparative HPLC or repeated silica gel chromatography to isolate isomers, as seen in THP-protected pyrazole derivatives .

- Density Functional Theory (DFT): Computational modeling predicts stable tautomers and compares theoretical/experimental NMR shifts to assign structures .

Q. How should researchers address contradictory bioactivity data across studies?

- Assay Standardization: Control variables like cell passage number, incubation time, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Dose-Response Analysis: Perform IC₅₀ determinations in triplicate with statistical validation (e.g., ANOVA) to minimize variability .

- Meta-Analysis: Compare data across studies using shared reference compounds (e.g., positive controls like doxorubicin) to contextualize results .

Q. What derivatization approaches enhance pharmacological properties while retaining core activity?

- Heterocycle Substitution: Introduce thiophene, triazole, or thiadiazole moieties to improve metabolic stability. For instance, sulfur-containing groups in pyrazole derivatives enhance antimicrobial activity .

- Side-Chain Modification: Replace the 2-hydroxyethyl group with alkyl or aryl ethers to modulate lipophilicity and bioavailability .

Q. How can computational tools predict reactivity or guide synthetic routes?

- Retrosynthetic Analysis: Software like Synthia™ identifies feasible pathways using available starting materials.

- Reactivity Descriptors: Calculate Fukui indices or molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites on the pyrazole core .

Methodological Notes

- Crystallographic Refinement: SHELXL’s latest features (e.g., TWIN and HKLF5 commands) enable high-resolution refinement of twinned or disordered crystals .

- Biological Data Validation: Always include vehicle controls (e.g., PBS or DMSO) and validate assays with reference standards to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.